molecular formula C12H8ClNO4S B2702051 Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate CAS No. 181465-11-2

Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate

Cat. No.: B2702051
CAS No.: 181465-11-2
M. Wt: 297.71
InChI Key: NHCQXGMKPONWTA-TWGQIWQCSA-N
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Description

Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a thiazolidine derivative characterized by a 1,3-thiazolidine core substituted with a 4-chlorophenylmethylidene group at position 5 and a methyl carboxylate group at position 2. The compound’s Z-configuration at the exocyclic double bond is critical for its stereochemical and biological properties. Thiazolidine derivatives are widely studied for their diverse pharmacological activities, including antifungal, anticancer, and anti-inflammatory effects . The presence of the 4-chlorophenyl group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors involved in disease pathways .

Properties

IUPAC Name

methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c1-18-11(16)14-10(15)9(19-12(14)17)6-7-2-4-8(13)5-3-7/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCQXGMKPONWTA-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the condensation reaction between 4-chlorobenzaldehyde and thiazolidine-2,4-dione. This process requires careful control of reaction conditions to ensure the formation of the desired Z-isomer. The reaction is commonly carried out in the presence of an acid catalyst, with methanol acting as the solvent.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as recrystallization and chromatography are employed to purify the compound, ensuring its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes several types of chemical reactions, including:

  • Oxidation: : This reaction can modify the functional groups attached to the thiazolidine ring.

  • Reduction: : Useful in altering the oxidation state of the compound, impacting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could result in various para-substituted derivatives of the parent compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy as an antimicrobial agent. For instance, derivatives of thiazolidine compounds have shown promising results against various bacterial strains. The presence of the 4-chlorophenyl group enhances the antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacteria .

Case Study: Antimicrobial Evaluation

A study published in Pharmaceuticals evaluated several derivatives of thiazolidine compounds, including methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate. In vitro tests demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the substituents could enhance efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential lead compound for cancer therapy.

Case Study: Anticancer Activity

In a study focusing on various thiazolidine derivatives, researchers found that this compound exhibited cytotoxic effects against multiple cancer cell lines. The compound was tested against breast and colon cancer cells, showing IC50 values that suggest it can effectively inhibit cell proliferation .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. Researchers have focused on optimizing synthetic routes to improve yield and purity while exploring variations in substituents to tailor the compound's pharmacological profile .

Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesResultsReference
AntimicrobialGram-positive & Gram-negative bacteriaSignificant inhibition observed
AnticancerBreast and colon cancer cell linesIC50 values indicate cytotoxicity

Mechanism of Action

The mechanism by which Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites, inhibiting or modifying the function of these biological molecules. This binding can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidine Family

(a) L-173: (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
  • Structural Differences : L-173 features a piperazine-linked triazole moiety and a difluorophenyl group, enhancing its solubility and antifungal activity compared to the target compound .
  • Pharmacological Activity: L-173 demonstrates potent antifungal activity against Candida spp. and Aspergillus spp., with improved solubility due to cyclodextrin complexation .
(b) Z-2,4-Dioxo Analogues (e.g., Compound 5 in )
  • Synthesis: Generated via cycloaddition reactions between nitrile oxides and thiazolidinones, these compounds exhibit varied substituents (e.g., 4-methoxyphenyl) that modulate reactivity and stability .
  • Functional Differences : The methyl carboxylate group in the target compound may confer distinct electronic effects compared to benzyl or aryl substituents in analogues, influencing metabolic stability .
(c) 3-[(5Z)-5-[[4-Ethenyl...]propanoate (Pyrrole-Containing Analogues)
  • Structural Contrast: This compound contains three pyrrole rings and a propanoate chain, enabling coordination with metal ions (e.g., nickel, vanadium) in biological systems . The target compound lacks such metal-binding motifs, limiting its utility in metalloenzyme inhibition.
(d) Claficapavir (INN Recommended Name)
  • Core Structure : Claficapavir incorporates a furan ring and sulfanylidene group, diverging from the target compound’s chlorophenylmethylidene and dioxo-thiazolidine core .
  • Pharmacokinetics : The sulfanylidene group in Claficapavir may enhance metabolic resistance compared to the dioxo group in the target compound .
Table 1: Comparative Analysis of Thiazolidine Derivatives
Compound Name Molecular Weight Key Substituents Reported Activity Reference
Target Compound 428.902 4-Chlorophenylmethylidene, methyl ester Under investigation
L-173 ~600 (estimated) Piperazine-triazole, difluorophenyl Antifungal, anticancer
Z-2,4-Dioxo Analogues (e.g., Compound 5) ~350–400 Aryl, benzyl Cycloaddition reactivity
Claficapavir 385.87 Furan, sulfanylidene Not fully disclosed

Substituent Effects on Bioactivity

  • 4-Chlorophenyl vs.
  • Methyl Ester vs. Propanoate Chain: The methyl ester in the target compound offers metabolic liability (esterase hydrolysis), whereas propanoate-containing analogues () may exhibit prolonged half-lives .

Biological Activity

Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H8ClNO4S
  • Molecular Weight : 303.71 g/mol
  • CAS Number : 10063240

The compound features a thiazolidine ring with a dioxo group and a chlorophenyl substituent, which contributes to its biological activity.

Biological Activities

This compound exhibits a range of biological activities:

  • Antidiabetic Activity :
    • Research indicates that thiazolidinones can enhance insulin sensitivity and exhibit hypoglycemic effects. The structural modifications in this compound may enhance its efficacy in managing diabetes by modulating glucose metabolism pathways .
  • Antimicrobial Properties :
    • Studies have shown that derivatives of thiazolidinones possess significant antimicrobial activity against various pathogens. The presence of the chlorophenyl group is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration .
  • Anticancer Potential :
    • Thiazolidinone derivatives are noted for their anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest it may induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer effects.
  • Mitochondrial Interaction : It is hypothesized that the compound interacts with mitochondrial targets, leading to altered energy metabolism and increased apoptosis in cancer cells .

Research Findings and Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives in various therapeutic areas:

StudyFindings
Demonstrated significant antidiabetic effects in animal models when administered at doses of 50 mg/kg.
Showed promising antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Investigated cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values of 20 µM and 25 µM respectively.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Density Functional Theory (DFT) calculations optimize the geometry, while AutoDock Vina simulates interactions with enzymes (e.g., PPAR-γ or COX-2). The 4-chlorophenyl group shows hydrophobic contacts, and the thiazolidinone carbonyl forms hydrogen bonds .
  • Limitations :
    • Solvent effects and protein flexibility are often oversimplified.
    • Stereoelectronic effects of the Z-configuration may not be fully captured .
  • Validation : Correlate docking scores with experimental IC50_{50} values from enzyme inhibition assays.

What strategies mitigate contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Advanced Research Focus
Discrepancies arise due to:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
  • Cellular context : Test cytotoxicity (via MTT assay) alongside bioactivity to differentiate specific vs. nonspecific effects.
  • Metabolic stability : Evaluate microsomal stability (e.g., liver S9 fractions) to identify rapid degradation in certain assays .
  • Structural analogs : Compare with derivatives lacking the 4-chloro group to isolate pharmacophore contributions .

How do steric and electronic effects of the 4-chlorophenyl substituent influence the compound’s stability and reactivity?

Q. Basic Research Focus

  • Steric effects : The bulky 4-chlorophenyl group hinders rotation around the exocyclic double bond, stabilizing the Z-isomer .
  • Electronic effects : The electron-withdrawing Cl atom polarizes the benzylidene moiety, enhancing electrophilicity at C5 for nucleophilic attacks .
  • Stability : The substituent reduces photodegradation by absorbing UV light (λmax_{\text{max}} ~280 nm), as shown in accelerated stability studies .

What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Q. Basic Research Focus

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve intermediates (e.g., Schiff base byproducts) with detection limits <0.1% .
  • TLC : Silica gel GF254_{254} plates (ethyl acetate/hexane, 3:7) monitor reaction progress.
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Q. Advanced Research Focus

  • Core modifications : Replace the thiazolidinone with oxazolidinone to reduce metabolic liability.
  • Substituent effects : Introduce electron-donating groups (e.g., -OCH3_3) at the para position to modulate logP and target engagement .
  • Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability) and plasma protein binding (equilibrium dialysis) to prioritize candidates .

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